Triiodo-lambda~5~-stibanethione

Beschreibung

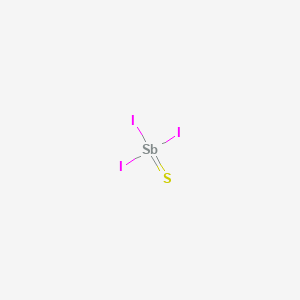

Triiodo-λ⁵-stibanethione (chemical formula: SbSI₃) is a sulfur-containing antimony(V) compound characterized by a trigonal bipyramidal geometry. Its structure comprises a central antimony atom bonded to three iodine atoms and a sulfur atom, with a lone pair occupying the fifth coordination site. This compound is notable for its unique electronic configuration, which arises from the hypervalent bonding of antimony in the +5 oxidation state.

Eigenschaften

CAS-Nummer |

116403-58-8 |

|---|---|

Molekularformel |

I3SSb |

Molekulargewicht |

534.54 g/mol |

IUPAC-Name |

triiodo(sulfanylidene)-λ5-stibane |

InChI |

InChI=1S/3HI.S.Sb/h3*1H;;/q;;;;+3/p-3 |

InChI-Schlüssel |

XJCSUUROVSEOKT-UHFFFAOYSA-K |

Kanonische SMILES |

S=[Sb](I)(I)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Triiodo-lambda~5~-stibanethione typically involves the reaction of antimony trichloride (SbCl₃) with elemental sulfur (S) and iodine (I₂) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to facilitate the formation of the desired product. The general reaction can be represented as follows:

[ \text{SbCl}_3 + 3\text{I}_2 + \text{S} \rightarrow \text{I}_3\text{SSb} + 3\text{HCl} ]

Industrial Production Methods

Industrial production of Triiodo-lambda~5~-stibanethione involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, precise control of reaction conditions, and efficient purification techniques to obtain high-purity products. The process may also involve continuous monitoring and automation to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Triiodo-lambda~5~-stibanethione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: It can be reduced to form lower oxidation state compounds.

Substitution: The iodine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine (Cl₂) or bromine (Br₂).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony pentoxide (Sb₂O₅), while reduction could produce antimony triiodide (SbI₃).

Wissenschaftliche Forschungsanwendungen

Triiodo-lambda~5~-stibanethione has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other antimony-containing compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic agent.

Industry: It is used in the production of specialty materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of Triiodo-lambda~5~-stibanethione involves its interaction with molecular targets and pathways. The compound can form complexes with proteins and enzymes, affecting their activity and function. It may also interact with cellular membranes and influence signal transduction pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties of triiodo-λ⁵-stibanethione, we compare it with structurally and functionally analogous compounds:

Tetramethyl-λ⁵-stibanyl (C₄H₁₂Sb)

- Structure : A hypervalent antimony(V) compound with four methyl groups and a lone pair.

- Reactivity : Exhibits lower thermal stability compared to triiodo-λ⁵-stibanethione due to weaker Sb–C bonds (bond energy ~200 kJ/mol) versus Sb–I bonds (~240 kJ/mol).

- Applications: Primarily used as a ligand in organometallic catalysis. Its electron-donating methyl groups reduce electrophilicity at the antimony center, limiting its utility in redox-driven reactions .

Triphenyl-λ⁵-stibanethione (SbSC₆H₅)₃

- Structure : Antimony(V) center bonded to three phenyl groups and a sulfur atom.

- Electronic Properties : The phenyl groups induce steric hindrance, reducing accessibility to the antimony center. This contrasts with triiodo-λ⁵-stibanethione, where iodine’s larger atomic radius and lower steric demand enhance ligand exchange kinetics.

- Catalytic Efficiency : Triphenyl derivatives show lower catalytic activity in cross-coupling reactions due to slower ligand substitution rates .

Antimony Triiodide (SbI₃)

- Structure : A simpler Sb(III) compound with trigonal pyramidal geometry.

- Redox Behavior : SbI₃ is prone to oxidation to Sb(V) species under ambient conditions, whereas triiodo-λ⁵-stibanethione’s Sb(V) center is redox-stable.

- Conductivity : SbI₃ is a poor semiconductor (bandgap ~2.1 eV), while triiodo-λ⁵-stibanethione exhibits a narrower bandgap (~1.5 eV), making it more suitable for optoelectronic applications .

Table 1: Comparative Properties of Triiodo-λ⁵-stibanethione and Analogues

| Property | Triiodo-λ⁵-stibanethione | Tetramethyl-λ⁵-stibanyl | Triphenyl-λ⁵-stibanethione | Antimony Triiodide |

|---|---|---|---|---|

| Oxidation State | +5 | +5 | +5 | +3 |

| Bond Type | Sb–I, Sb–S | Sb–C | Sb–C, Sb–S | Sb–I |

| Thermal Stability (°C) | 220–250 | 150–180 | 200–220 | 170–190 |

| Bandgap (eV) | 1.5 | N/A | N/A | 2.1 |

| Catalytic Activity | High | Moderate | Low | None |

Research Findings and Mechanistic Insights

- Thermal Stability : Triiodo-λ⁵-stibanethione’s superior stability stems from strong Sb–I bonds and resonance stabilization of the Sb–S moiety. In contrast, methyl- and phenyl-substituted analogues degrade at lower temperatures due to weaker Sb–C bonds .

- Redox Activity : The sulfur atom in triiodo-λ⁵-stibanethione participates in electron-transfer processes, enabling applications in electrochemical sensors. This is absent in SbI₃, which lacks a redox-active ligand .

- Semiconductor Behavior : The narrow bandgap of triiodo-λ⁵-stibanethione is attributed to delocalized π-electrons in the Sb–S–I framework, as evidenced by density functional theory (DFT) calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.